molecular formula C10H16N2O2 B8459423 [1,1']Bipiperidinyl-2,4-dione

[1,1']Bipiperidinyl-2,4-dione

Cat. No.: B8459423
M. Wt: 196.25 g/mol
InChI Key: KXVSTSQJPLKEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1']Bipiperidinyl-2,4-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-piperidin-1-ylpiperidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-7-12(10(14)8-9)11-5-2-1-3-6-11/h1-8H2

InChI Key

KXVSTSQJPLKEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N2CCC(=O)CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The oil from step 3 was dissolved in 10% acetic acid (250 ml) and the solution boiled under reflux for one hour. The cooled reaction mixture was evaporated, and the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1) to give 4.00 g (36%) of the title compound as a semi-solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

Ethyl 2,4-dioxo-1,1′-bipiperidine-3-carboxylate (11.36 g, 42.38 mmol, Example 14) was dissolved in 10% AcOH (200 mL) and heated at reflux 125° C. for 1 h. The cooled reaction was evaporated, and the residue was purified by flash chromatography using a gradient of 9:1 to 1:1 CH2Cl2/acetone, to give the product as a yellow viscous oil (6.4 g, 22% yield for the two last steps).
Quantity
11.36 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
22%

Synthesis routes and methods III

Procedure details

The ethyl ester product from step 3 was dissolved in 10% acetic acid (250 ml) and the solution boiled under reflux for one hour. The cooled reaction mixture was evaporated, and the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1) to give 4.00 g (36%) of the title compound as a semi-solid.
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

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